3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin
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Overview
Description
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. This compound is known for its potent antibacterial activity, particularly against respiratory pathogens . It is often studied as an impurity in clarithromycin formulations and has significant implications in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin involves multiple steps, starting from erythromycinThe reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under inert atmospheres to prevent degradation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can significantly impact the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: The parent compound, known for its broad-spectrum antibacterial activity.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Azithromycin: A related macrolide with a longer half-life and different spectrum of activity.
Uniqueness
Biological Activity
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is a derivative of the macrolide antibiotic clarithromycin. This compound exhibits unique biological activities that warrant detailed examination. The following sections provide an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H51NO8
- Molecular Weight : 553.73 g/mol
- CAS Number : 127157-35-1
Clarithromycin and its derivatives function primarily by inhibiting bacterial protein synthesis. The mechanism involves:
- Binding to Ribosomal RNA : Clarithromycin binds to the 50S subunit of the bacterial ribosome, specifically to domain V of the 23S rRNA.
- Inhibition of Protein Synthesis : This binding blocks the translocation of aminoacyl-tRNA and polypeptide synthesis, leading to bacteriostatic effects against susceptible organisms .
- Metabolism : Clarithromycin is metabolized in the liver by CYP3A4, producing active metabolites that enhance its efficacy and contribute to drug interactions .
Antimicrobial Effects
This compound retains significant antimicrobial activity against various pathogens:
- Bacterial Spectrum :
- Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Active against some Gram-negative organisms including Haemophilus influenzae and Moraxella catarrhalis.
- Demonstrates activity against atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae .
Neuropharmacological Effects
Recent studies have indicated that clarithromycin may influence neuronal excitability:
- Increased Neuronal Excitability : Research shows that clarithromycin can enhance excitability in CA3 pyramidal neurons of the hippocampus by reducing GABAergic signaling. This was evidenced by:
- Potential Therapeutic Applications : Due to its effects on neuronal excitability, clarithromycin may have potential applications in managing conditions such as anesthesia recovery or cognitive disorders .
Clinical Efficacy
A review of clinical studies highlights the effectiveness of clarithromycin in treating various infections:
- In patients with respiratory tract infections:
Drug Interactions
The metabolism of clarithromycin via CYP3A4 leads to numerous drug interactions that can affect its efficacy and safety profile. Clinicians must be aware of these interactions when prescribing clarithromycin alongside other medications .
Summary of Research Findings
Properties
Molecular Formula |
C30H51NO8 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(1S,2R,5R,6S,7S,8R,9R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one |
InChI |
InChI=1S/C30H51NO8/c1-12-22-29(7)14-16(2)25(39-29)17(3)15-30(8,35-11)26(19(5)23(32)20(6)27(34)37-22)38-28-24(33)21(31(9)10)13-18(4)36-28/h14,18-24,26,28,32-33H,12-13,15H2,1-11H3/t18-,19+,20-,21+,22-,23+,24-,26-,28+,29+,30-/m1/s1 |
InChI Key |
LDBKUFVJBZVFND-ZVKBTNMTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2(C=C(C(=C(C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)O2)C)C |
Canonical SMILES |
CCC1C2(C=C(C(=C(CC(C(C(C(C(C(=O)O1)C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O2)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.